molecular formula C11H12O3 B048928 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid CAS No. 119171-39-0

2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid

Cat. No. B048928
M. Wt: 192.21 g/mol
InChI Key: BCBHNECCHZKIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid is a chemical compound with various applications in chemistry and material science. This compound, like other benzoic acid derivatives, is significant due to its functional groups that lend it unique chemical and physical properties.

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves condensation reactions and other complex chemical processes. For example, Patel and Patel (2010) describe the synthesis of 2-Hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides, a process involving condensation and cyclocondensation reactions (Patel & Patel, 2010).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often elucidated using techniques like X-ray crystallography. For instance, Chitrapriya et al. (2011) used single crystal X-ray diffraction studies to determine the molecular structure of a complex involving 2-hydroxy-benzoic acid (Chitrapriya et al., 2011).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming complexes with metals or undergoing further functionalization. As detailed by Singh et al. (2014), complexes of 2-hydroxy-benzoic acid exhibit diverse chemical properties, including forming coordination polymers and exhibiting various bonding interactions (Singh, Singh, & Singh, 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are key to their application in different fields. Aarset et al. (2006) examined the gas-phase structures of benzoic acid and 2-hydroxybenzoic acid using electron diffraction and theoretical calculations, providing insights into their physical characteristics (Aarset, Page, & Rice, 2006).

Chemical Properties Analysis

The chemical properties, such as acidity, reactivity with other chemicals, and stability, are crucial for their use in various applications. Ghani and Mansour (2011) conducted a study on 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester, examining its structural properties, which are indicative of its chemical behavior (Ghani & Mansour, 2011).

Scientific Research Applications

Gut Health and Feed Additives

Benzoic acid has been recognized for its antibacterial and antifungal properties, making it a widely used preservative in foods and feeds. Research suggests that benzoic acid can improve gut functions, including digestion, absorption, and barrier functions, through the regulation of enzyme activity, redox status, immunity, and microbiota. Appropriate levels of benzoic acid may enhance gut functions, whereas excessive administration could harm gut health (Mao et al., 2019).

Pharmacokinetic Analysis and Dietary Exposures

The pharmacokinetic data of benzoic acid in various animal models, including rats, guinea pigs, and humans, provide implications for assessing dietary exposures to benzoates. These data help in reducing the pharmacokinetic component of interspecies uncertainty factors associated with current acceptable daily intakes for benzoates, contributing to a better understanding of the safety and regulation of benzoic acid and its derivatives in food products (Hoffman & Hanneman, 2017).

Synthesis and Potential Drug Development

A review focused on a novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, highlights its potential as an alternative compound for drug development due to its COX-2 specificity, toxicity profile, and analgesic, anti-inflammatory, and antiplatelet activity. This suggests the scope for utilizing similar benzoic acid derivatives in new drug development, emphasizing the need for further research on their molecular mechanisms of regulation in health and disease (Tjahjono et al., 2022).

Bioactive Precursor in Organic Synthesis

Methyl-2-formyl benzoate, another derivative, is recognized for its versatility as a bioactive precursor in the synthesis of compounds with various pharmacological activities. It serves as a significant structure and an excellent precursor for the discovery of new bioactive molecules, highlighting the importance of benzoic acid derivatives in the pharmaceutical industry (Farooq & Ngaini, 2019).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for "2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid" .

properties

IUPAC Name

2-(2-methylprop-2-enoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBHNECCHZKIKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456165
Record name 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid

CAS RN

119171-39-0
Record name 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under N2, the mixture of ethyl salicylate (4.99 g, 4.40 ml, 30.0 mmol), 3-Bromo-2-methyl-propene (8.10 g, 6.1 ml, 60.00 mmol) and potassium carbonate (5.53 g, 40.0 mmol) in dry 2-Butanone (120 ml) was heated to reflux for 48 h. After the reaction mixture cooled down to 25° C., the suspended inorganic salt was removed by filtration. The concentration of the resulting solution by rotary evaporation yielded pale yellowish syrup, which was then mixed with 2N NaOH (23 ml, 46 mmol) and EtOH (30 ml). After this mixture was stirred for 2 h at 50° C., ethanol was removed at reduced pressure. After the aqueous solution was acidified by 6N HCl to pH 2 at 5° C., the mixture was extracted with Et2O (50 ml×3). The organic phase was combined and washed with water (10 ml×2) respectively. The ether extract was dried with anhydrous sodium sulfate and then concentrated to give 2-(2-Methyl-allyloxy)-benzoic acid as oil (5.26 g, 27.36 mmol). The title compound was then treated with of 1M sodium trimethylsilanolate (24.5 ml, 24.5 mmol) to give sodium 2-(2-methyl-allyloxy)-benzoate (4.18 g) as white powder. 1H-NMR (400 MHz, D2O): 7.36 (m, 2 arom. H); 7.04 (m, 2 arom. H); 5.09, 5.01 (2 d-like, C(CH3)═CH2); 4.57 (d-like, CH2—C(CH3)═CH2); 1.80 C(CH3)═CH2). 13C-NMR (100 MHz, D2O): 176.51 (C═O); 154.32; 141.73; 129.94; 129.76; 127.84; 121.03; 113.98; 112.19; 72.09; 18.57.
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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